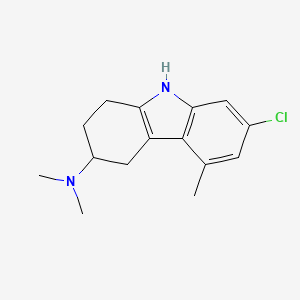
Molybdenum;rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum;rhenium is a compound formed by the combination of molybdenum and rhenium. Both elements belong to the transition metals category in the periodic table. Molybdenum is known for its high melting point and strength, while rhenium is recognized for its exceptional resistance to wear and corrosion. The combination of these two elements results in a compound with unique properties that are highly valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of molybdenum;rhenium compounds typically involves the reduction of molybdenum and rhenium oxides or salts. One common method is the hydrogen reduction of ammonium perrhenate and molybdenum trioxide at high temperatures. The reaction conditions often include temperatures ranging from 800°C to 1000°C in a hydrogen atmosphere to ensure complete reduction and alloy formation .
Industrial Production Methods
Industrial production of this compound alloys involves the extraction of rhenium from molybdenite ores, which are primarily processed for molybdenum. The rhenium is recovered as a by-product during the roasting and leaching of molybdenum concentrates. The extracted rhenium is then combined with molybdenum through powder metallurgy techniques, including pressing and sintering, to produce the desired alloy .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum;rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and rhenium, which can range from -1 to +7 for rhenium and -2 to +6 for molybdenum .
Common Reagents and Conditions
Oxidation: this compound alloys can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms oxides such as molybdenum trioxide and rhenium heptoxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure the complete reduction of oxides to their metallic forms.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, rhenium heptoxide, and various halides such as molybdenum hexafluoride and rhenium pentachloride .
Wissenschaftliche Forschungsanwendungen
Molybdenum;rhenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their biocompatibility and potential use in medical implants and devices.
Medicine: Rhenium compounds are explored for cancer treatment due to their radioactive properties.
Wirkmechanismus
The mechanism of action of molybdenum;rhenium compounds involves their interaction with molecular targets and pathways. In catalytic applications, the compounds facilitate the transfer of atoms or groups between molecules, enhancing reaction rates. In medical applications, rhenium’s radioactive isotopes target cancer cells, delivering localized radiation therapy .
Vergleich Mit ähnlichen Verbindungen
Molybdenum;rhenium compounds are compared with other transition metal alloys such as tungsten;rhenium and molybdenum;tungsten. While all these alloys exhibit high melting points and strength, this compound alloys are unique in their combination of high-temperature stability and corrosion resistance . Similar compounds include:
Tungsten;rhenium: Known for its high melting point and use in thermocouples.
Molybdenum;tungsten: Used in applications requiring high strength and thermal stability.
This compound alloys stand out due to their balanced properties, making them suitable for a wide range of demanding applications.
Eigenschaften
CAS-Nummer |
60719-51-9 |
|---|---|
Molekularformel |
MoRe |
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
molybdenum;rhenium |
InChI |
InChI=1S/Mo.Re |
InChI-Schlüssel |
NZPGFUCQQUDSQG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
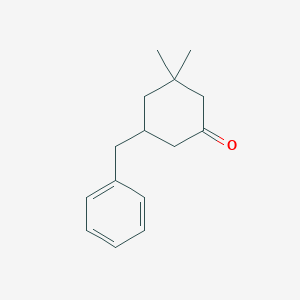
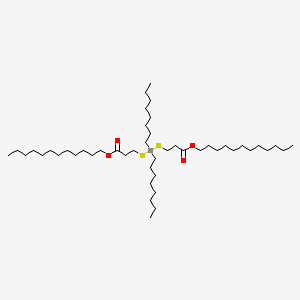
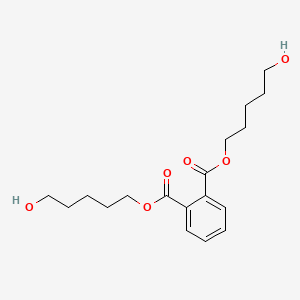
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
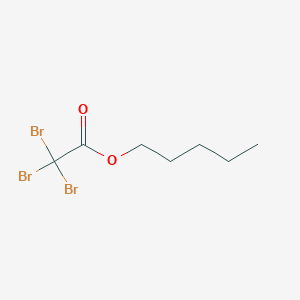
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
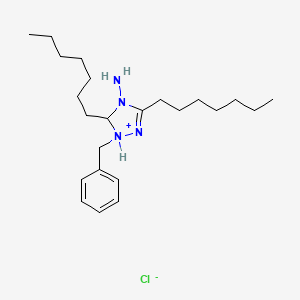
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
